![molecular formula C26H20FN3O4S B2961367 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 895650-79-0](/img/structure/B2961367.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential as EZH2 inhibitors .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the use of piperidine-2,6-dione as a P1 moiety and benzyl-linked morpholine for a P5 moiety . These modifications were found to be beneficial for improving the antitumor activities of the compound .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic aromatic compound containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It was found to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .科学的研究の応用
Anticancer Activity
This compound and its derivatives have been explored for their potential anticancer properties. For instance, a study by Al-Sanea et al. (2020) involved the design, synthesis, and in vitro cytotoxic activity evaluation of certain derivatives targeting cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight different cancer cell lines, suggesting its potential as an anticancer agent Al-Sanea et al., 2020.
Radioligand Development for PET Imaging
Derivatives of this compound have been developed as selective radioligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). Dollé et al. (2008) synthesized DPA-714, a compound designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging. This research highlights the compound's application in diagnosing and studying diseases through advanced imaging techniques Dollé et al., 2008.
Anti-inflammatory and Analgesic Agents
The compound has also been investigated for its potential anti-inflammatory and analgesic properties. For example, research by Abu‐Hashem et al. (2020) focused on the synthesis of novel derivatives with evaluated anti-inflammatory and analgesic activities. Some derivatives exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparable to standard drugs Abu‐Hashem et al., 2020.
Heterocyclic Compound Synthesis
Further research into the compound's applications includes the synthesis of heterocyclic compounds with potential biological activities. For instance, Sunder et al. (2013) described the synthesis of derivatives with demonstrated significant anti-inflammatory activity, indicating the compound's utility in developing new therapeutic agents Sunder et al., 2013.
作用機序
将来の方向性
The compound shows promise as a potential antitumor agent, particularly due to its activity as an EZH2 inhibitor . Future research could focus on further optimizing its structure to improve its antitumor activity and reduce any potential side effects. Additionally, more extensive in vivo studies and clinical trials would be needed to further evaluate its efficacy and safety in humans .
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-2-33-19-12-10-18(11-13-19)30-25(32)24-23(20-8-3-4-9-21(20)34-24)29-26(30)35-15-22(31)28-17-7-5-6-16(27)14-17/h3-14H,2,15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSTMANJXESIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

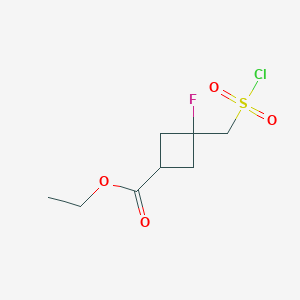
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
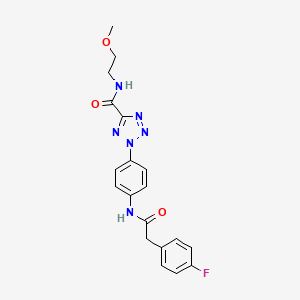
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
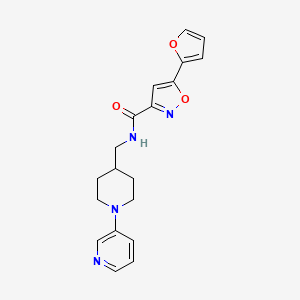
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
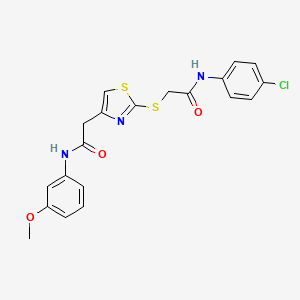
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
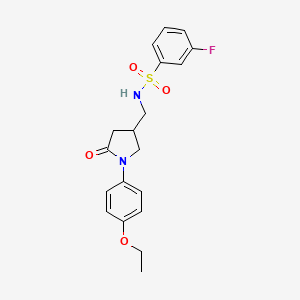
![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)
![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)